3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Description
3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features both benzothiazole and benzoxazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Properties
IUPAC Name |
3-[2-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c22-14-4-3-7-17-19(14)23-20(30-17)28-13-8-10-24(11-9-13)18(26)12-25-15-5-1-2-6-16(15)29-21(25)27/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXLUQJIJDNCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-1,3-benzothiazole with piperidine derivatives under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoxazole derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro substituent on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and benzoxazole moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole and 2-aminobenzothiazole.
Benzoxazole derivatives: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole.
Uniqueness
3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its dual heterocyclic structure, which imparts a combination of properties from both benzothiazole and benzoxazole. This duality enhances its potential biological activity and makes it a versatile compound in various research fields .
Biological Activity
The compound 3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. It incorporates multiple pharmacologically relevant structures, including benzothiazole and piperidine moieties, which are known for their diverse therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features:
- A benzothiazole ring, contributing to its biological activity.
- A piperidine group, which is often associated with various pharmacological effects.
This compound's unique structural attributes suggest potential interactions with biological targets, making it a candidate for further investigation in drug development.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising properties:
Anticancer Activity
Studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated:
- Inhibition of cancer cell proliferation in various lines (e.g., A431, A549).
- Induction of apoptosis and cell cycle arrest at low concentrations (1–4 µM) .
Antibacterial and Antifungal Properties
Benzothiazole compounds are also recognized for their antibacterial and antifungal activities. They have been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been noted. This activity is particularly relevant for developing treatments for neurodegenerative diseases .
Study 1: Synthesis and Evaluation
In a recent study, a series of benzothiazole derivatives were synthesized and evaluated for their biological activities. The lead compounds exhibited IC50 values significantly lower than those of standard drugs, indicating potent activity against target enzymes and cancer cells .
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the SAR of similar compounds highlighted the importance of substituents on the benzothiazole ring. Modifications led to enhanced potency against specific cancer cell lines, underscoring the relevance of chemical structure in determining biological efficacy .
Data Tables
| Biological Activity | IC50 Values (µM) | Tested Compounds |
|---|---|---|
| Anticancer | 1.13 - 6.28 | Various benzothiazole derivatives |
| AChE Inhibition | 0.63 - 21.25 | Piperidine derivatives |
| Antibacterial | Varies | Standard antibiotics vs. synthesized compounds |
Q & A
Q. Structural validation :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for benzothiazole/benzoxazolone rings), piperidinyl CH groups (δ 2.5–3.5 ppm), and the oxazolidinone carbonyl (δ ~165 ppm in 13C NMR) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error between calculated and observed values .
Basic: What analytical techniques are critical for characterizing its stability under varying pH conditions?
Answer:
- HPLC-PDA : Monitor degradation products using a C18 column with a gradient of acetonitrile/water (0.1% TFA). For related benzoxazolones, degradation is observed at pH >8 due to hydrolysis of the oxazolidinone ring .
- Mass spectrometry : Identify hydrolyzed byproducts (e.g., ring-opened carboxylic acids) via LC-MS/MS .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Substituent variation : Modify the 4-chlorobenzothiazole moiety (e.g., replace Cl with F or CF) to assess electronic effects on target binding. For similar compounds, fluorinated analogs show enhanced metabolic stability .
- Linker optimization : Test alkyl chain lengths between piperidine and benzoxazolone. In bivalent ligands, a 3-carbon spacer improves affinity for G-protein-coupled receptors compared to shorter/longer chains .
- In silico docking : Use tools like AutoDock Vina to predict binding poses with target proteins. For example, benzothiazole derivatives exhibit π-π stacking with kinase active sites .
Advanced: What methodologies resolve contradictions in reported spectral data for structurally similar compounds?
Answer:
- Variable solvent effects : NMR chemical shifts for benzoxazolone protons vary significantly in DMSO-d vs. CDCl due to hydrogen bonding. Always report solvent conditions .
- Dynamic proton exchange : Piperidinyl CH groups may exhibit splitting in DO due to conformational flexibility. Use high-field NMR (≥500 MHz) to resolve overlapping signals .
Advanced: How can computational methods predict metabolic pathways and potential toxicophores?
Answer:
- ADMET prediction : Tools like Schrödinger’s QikProp calculate logP (target <3 for oral bioavailability) and identify reactive metabolites (e.g., epoxides from benzothiazole oxidation) .
- CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms. Piperazine-containing analogs are prone to N-dealkylation, generating chloro-substituted byproducts .
Advanced: What strategies mitigate impurities during scale-up synthesis?
Answer:
- HPLC-guided purification : Use preparative HPLC with a phenyl-hexyl column to isolate regioisomeric impurities (e.g., para vs. ortho substitution on benzothiazole) .
- Reaction monitoring : Track intermediates via FTIR (e.g., carbonyl stretches at 1720 cm for oxazolidinone) to halt reactions at >95% conversion .
Advanced: How to design a kinetic study for hydrolysis of the benzoxazolone ring?
Answer:
- Pseudo-first-order conditions : Use excess NaOH (pH 12) and monitor absorbance decay at λ = 270 nm (benzoxazolone π→π* transition) .
- Arrhenius analysis : Calculate activation energy (E) from rate constants at 25–60°C. For related compounds, E ranges 60–80 kJ/mol, indicating temperature-sensitive stability .
Advanced: What mechanistic insights explain unexpected byproducts in heterocyclic coupling reactions?
Answer:
- Dithiazole rearrangements : Chlorine substituents on benzothiazoles may undergo nucleophilic displacement, forming thiadiazoles or benzoxazines (e.g., via Appel’s salt intermediates) .
- Oxidative dimerization : Trace metal catalysts (e.g., CuI) promote C–N coupling side reactions. Chelating agents like EDTA suppress this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
